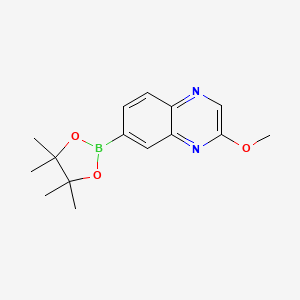![molecular formula C12H13F15N2O2S.ClH<br>C12H14ClF15N2O2S B13412475 N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride CAS No. 67940-02-7](/img/structure/B13412475.png)
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a dimethylamino group, a propyl chain, and a highly fluorinated heptane sulphonamide moiety. The monohydrochloride form indicates the presence of a single hydrochloride ion associated with the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride typically involves multiple steps. The initial step often includes the preparation of the fluorinated heptane sulphonamide precursor. This is followed by the introduction of the dimethylamino propyl group through a nucleophilic substitution reaction. The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes purification steps such as recrystallization and chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonamide group to amines or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological molecules through hydrogen bonding and electrostatic interactions. The highly fluorinated heptane sulphonamide moiety can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylaminopropylamine: A diamine used in the preparation of surfactants and other personal care products.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: A reagent used for peptide coupling and synthesis of amides and esters.
3-Dimethylamino-1-propyl chloride: A compound used in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride is unique due to its highly fluorinated structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
67940-02-7 |
|---|---|
Fórmula molecular |
C12H13F15N2O2S.ClH C12H14ClF15N2O2S |
Peso molecular |
570.75 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C12H13F15N2O2S.ClH/c1-29(2)5-3-4-28-32(30,31)12(26,27)10(21,22)8(17,18)6(13,14)7(15,16)9(19,20)11(23,24)25;/h28H,3-5H2,1-2H3;1H |
Clave InChI |
OIVDLFNGOVBNFE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



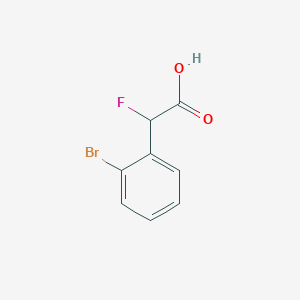
![4,4,5,5-Tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B13412411.png)


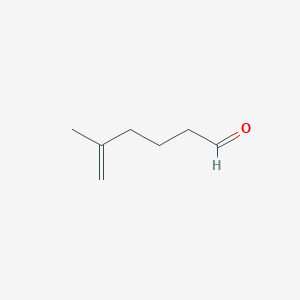
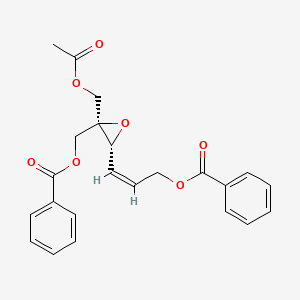
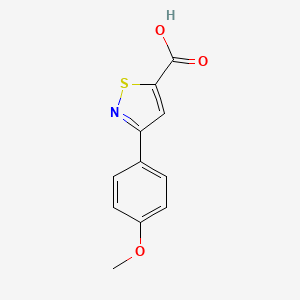
![4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate](/img/structure/B13412454.png)


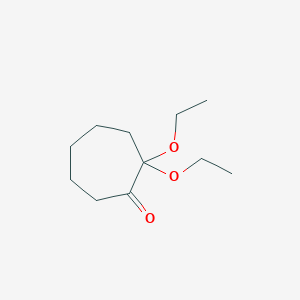
![8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine](/img/structure/B13412483.png)
